molecular formula C25H30N4O5 B2383894 Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251691-87-8

Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2383894
CAS RN: 1251691-87-8
M. Wt: 466.538
InChI Key: AOBYFRNTDCWPCM-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.
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Scientific Research Applications

Alpha-Adrenoceptor Antagonism and Antihypertensive Activity

A derivative of quinazoline, 1,3-Diamino-6,7-dimethoxyisoquinoline, has been explored for its potential as an alpha-1-adrenoceptor antagonist. This compound, although less potent than prazosin, showed a specific binding affinity, suggesting its potential in antihypertensive therapy (Bordner et al., 1988).

Antibacterial Properties

In the realm of antibacterial applications, a study on temafloxacin hydrochloride, a 4-oxoquinoline derivative, has demonstrated notable antimicrobial properties. Its two enantiomers were synthesized and tested, revealing minor differences in in vitro and in vivo antibacterial activities, suggesting the utility of such compounds in antimicrobial treatments (Chu et al., 1991).

Synthesis and Chemical Transformations

A research on 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles and their reaction with aromatic and heterocyclic aldehydes has been conducted. This study highlights the versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives, showcasing the chemical transformations and applications of such structures in various fields (Bogza et al., 2005).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound , were synthesized and evaluated for their antitumor activity. These compounds showed promising broad-spectrum antitumor activity, indicating the potential of quinazoline derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Cyclization Reactions and Novel Derivatives

The cyclization of aryl-, aroyl-, and cyanamides with methyl anthranilates and other compounds leads to various novel derivatives like 2-amino-3,4-dihydroquinazolin-4-one. This research demonstrates the versatility and potential applications of such reactions in creating new chemical entities (Shikhaliev et al., 2008).

properties

IUPAC Name

methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(4-propan-2-ylpiperazin-1-yl)quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-16(2)27-8-10-28(11-9-27)25-26-22-12-17(24(31)34-5)6-7-21(22)23(30)29(25)18-13-19(32-3)15-20(14-18)33-4/h6-7,12-16H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBYFRNTDCWPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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